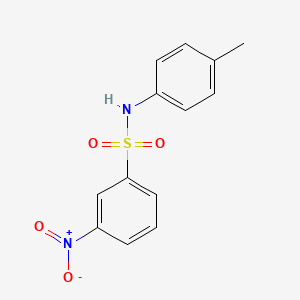![molecular formula C17H24N4O4 B2961736 N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921483-35-4](/img/structure/B2961736.png)
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can be achieved through multi-step synthetic processes. The synthesis generally begins with the formation of the pyrido[2,3-d]pyrimidin-2,4-dione core, followed by the introduction of substituents such as the diethylamino group and propoxy group. These processes may involve reactions such as condensation, nucleophilic substitution, and acylation under controlled conditions like specific temperatures and solvent environments.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for large-scale production. This involves streamlining the synthesis steps, ensuring high yield and purity, and employing cost-effective reagents and conditions. Industrial methods may also incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reductive reactions can modify the structure, leading to the reduction of functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, allow for the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides in the presence of base catalysts.
Major Products: The major products formed from these reactions depend on the nature of the reactants and the specific reaction conditions. Oxidation may yield ketones or aldehydes, reduction may lead to alcohols or amines, and substitution can produce various derivatives with modified functional groups.
Scientific Research Applications
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide finds applications across multiple scientific disciplines:
Chemistry:
As a precursor in the synthesis of complex organic molecules.
Utilized in studying reaction mechanisms and exploring novel synthetic routes.
Biology:
Investigated for its potential interactions with biological macromolecules.
Studied for its effects on cellular processes and metabolic pathways.
Medicine:
Examined for its therapeutic potential in treating specific diseases.
Utilized in drug discovery and development to understand its pharmacological properties.
Industry:
Employed in the development of new materials and polymers.
Used as an intermediate in the production of specialty chemicals.
Mechanism of Action
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects through specific molecular interactions:
Molecular Targets and Pathways:
The compound may target enzymes, receptors, or other proteins, modulating their activity.
It can interact with specific signaling pathways, influencing cellular functions.
Mechanistic Insights:
Detailed studies on its binding affinity, selectivity, and molecular docking provide insights into its mechanism of action.
Exploration of its effects on gene expression and protein synthesis further elucidates its biological impact.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-2,4-dione derivatives with different substituents.
Other acetamide derivatives with varying side chains.
Unique Features:
The presence of the diethylamino group and propoxy group distinguishes it from other compounds.
Properties
IUPAC Name |
N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-5-10-25-12-8-9-18-15-14(12)16(23)21(17(24)19(15)4)11-13(22)20(6-2)7-3/h8-9H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUCUVAHCINPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)










![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2961673.png)
